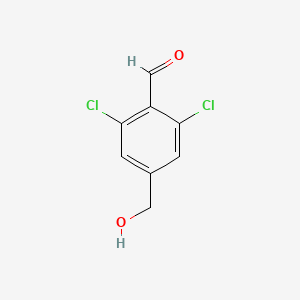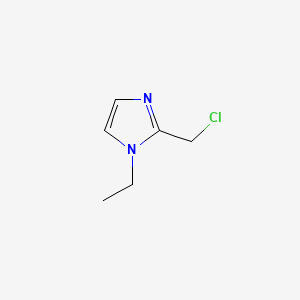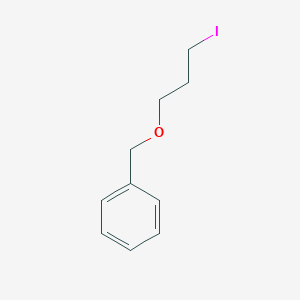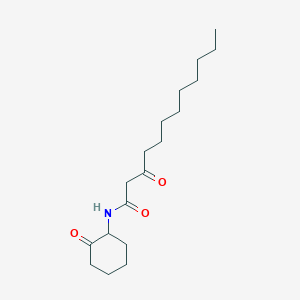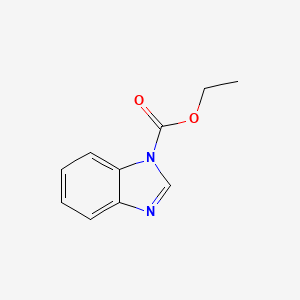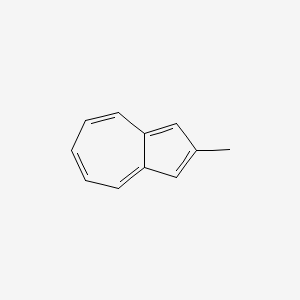
2-Methylazulene
概要
説明
2-Methylazulene is a chemical compound with the molecular formula C11H10 . It is a derivative of azulene, a non-alternating 10π electron aromatic compound .
Synthesis Analysis
The synthesis of 2-Methylazulene probes involves transforming tropolone into a lactone, which is subjected to an [8+2] cycloaddition reaction to yield 2-Methylazulene as the core ring of the probe .Molecular Structure Analysis
The molecular structure of 2-Methylazulene is characterized by its molecular formula C11H10, average mass 142.197 Da, and monoisotopic mass 142.078247 Da .Chemical Reactions Analysis
2-Methylazulene derivatives, possessing electron-withdrawing substituents, undergo condensation reaction with benzaldehyde, yielding 2-styrylazulene derivatives . 2-Formylazulene derivatives were obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 .Physical And Chemical Properties Analysis
2-Methylazulene has a density of 1.0±0.1 g/cm3, a boiling point of 242.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±0.8 kJ/mol, a flash point of 93.6±8.9 °C, and an index of refraction of 1.617 .科学的研究の応用
Synthesis of 2-Formyl- and 2-Ethynylazulenes
2-Methylazulene can be used as a starting material for the synthesis of 2-Formyl- and 2-Ethynylazulenes . The 2-Formylazulene derivatives are obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 .
Production of trans-1-(azulen-1-yl)-2-(azulen-2-yl)ethylene Derivative
In a 2-methylazulene derivative having a formyl group at the 1-position, a self-condensation reaction was observed by the treatment with sodium methoxide to produce a trans-1-(azulen-1-yl)-2-(azulen-2-yl)ethylene derivative .
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of 1-iodoazulene bearing 2-formyl function toward palladium-catalyzed cross-coupling reactions was also examined .
Condensation Reaction with Benzaldehyde
2-Methylazulene derivatives, possessing electron-withdrawing substituents, such as alkoxycarbonyl or cyano group, at the 1- and/or 3-positions, were reactive to undergo condensation reaction with benzaldehyde, in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives .
Formation of Meisenheimer Complexes
The strong nucleophilic reagent MeLi produces, as the first step, the Meisenheimer complexes by addition of a methyl anion to the double bonds of the seven-ring .
Synthesis of Azulene-Substituted α-Hydroxyketones, Diketones, Imines, Hydrazones, Alkenes, Alkynes, and Heterocyclic Compounds
2-Formylazulene derivatives, which can be synthesized from 2-Methylazulene, are versatile starting materials that can be converted into azulene-substituted α-hydroxyketones, diketones, imines, hydrazones, alkenes, alkynes, and heterocyclic compounds .
Safety and Hazards
作用機序
Target of Action
2-Methylazulene is a derivative of azulene, an aromatic hydrocarbon It’s known that 2-methylazulene derivatives, possessing electron-withdrawing substituents such as alkoxycarbonyl or cyano group at the 1- and/or 3-positions, are reactive .
Mode of Action
The mode of action of 2-Methylazulene involves its interaction with its targets. For instance, 2-Methylazulene derivatives undergo a condensation reaction with benzaldehyde in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives . This reaction can be influenced by the presence of electron-withdrawing substituents at the 1- and/or 3-positions .
Biochemical Pathways
Azulene and its derivatives, including 2-methylazulene, have been found to exert anti-inflammatory effects through complex interactions with biological pathways . One key mechanism involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes .
Result of Action
The result of the action of 2-Methylazulene is the production of 2-styrylazulene derivatives from a condensation reaction with benzaldehyde . These derivatives can be further transformed into various functional azulene derivatives .
Action Environment
The action of 2-Methylazulene can be influenced by various environmental factors. For instance, the presence of sodium alkoxide and benzaldehyde is necessary for the condensation reaction to occur . Additionally, the presence of electron-withdrawing substituents at the 1- and/or 3-positions of 2-Methylazulene derivatives can influence the reactivity of the compound .
特性
IUPAC Name |
2-methylazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFBHGCJAIXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456070 | |
| Record name | 2-methylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylazulene | |
CAS RN |
769-86-8 | |
| Record name | 2-methylazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-styrylazulene derivatives be synthesized using 2-methylazulene?
A1: 2-Methylazulene derivatives, particularly those with electron-withdrawing groups like alkoxycarbonyl or cyano groups at the 1- and/or 3-positions, readily undergo condensation reactions with benzaldehyde in the presence of sodium alkoxide. This reaction yields 2-styrylazulene derivatives. [, ]. 2-Styrylazulene itself can be obtained by removing the substituents from the 2-styrylazulene derivative. []
Q2: Can 2-methylazulene be used to synthesize azuleno[1,2-c]thiophenes?
A2: Yes, a simple method utilizes 1-acyl-2-(bromomethyl)azulene, synthesized from 2-methylazulene via acylation and bromination, as a starting material. Reacting this compound with thioamides efficiently produces azuleno[1,2-c]thiophenes. []
Q3: Is there a way to synthesize 2-formylazulene derivatives from 2-methylazulene?
A3: Two main approaches exist:
Q4: What happens when dimethyl 2-methylazulene-1,3-dicarboxylate reacts with p-nitroso-N,N-dimethylaniline?
A4: In the presence of NaOR (R=Me or Et), this reaction forms 3-alkoxycarbonyl-2-[p-(dimethylamino)phenyliminomethyl]azulene-1-carboxylic acids. These products can be hydrolyzed with hydrochloric acid to yield 3-alkoxycarbonyl-2-formylazulene-1-carboxylic acids. Furthermore, acetylation of 2-formylazulene-1-carboxylic acids with acetic anhydride produces five-membered lactol acetates. []
Q5: Can 2-methylazulene derivatives be used to synthesize bicyclic azulene compounds?
A5: Yes, researchers have successfully synthesized bicyclic azulene compounds like ethyl 4-(cyanoethoxycarbonylmethyl)-2-methylazulene-1-carboxylate (2) and ethyl 4-(cyanoethoxycarbonylmethyl)azulene-1-carboxylate (3) starting from 2-methylazulene derivatives. For example, compound (2) was synthesized starting from ethyl 4-chloro-2-methylazulene-1-carboxylate. []
Q6: What is the molecular formula and weight of 2-methylazulene?
A6: The molecular formula of 2-methylazulene is C11H10, and its molecular weight is 142.20 g/mol.
Q7: How is the structure of 2-methylazulene derivatives confirmed?
A7: Various spectroscopic techniques are employed to characterize these compounds, including Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV-vis), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For instance, in the study on the synthesis of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran, all new compounds were characterized using these spectroscopic methods []. Furthermore, X-ray crystallography can provide definitive structural information, as demonstrated in the same study where the structure of 5-cyano-4-ethoxy-1-ethoxycarbonyl-2-methylazuleno[1,8-b,c]pyran was confirmed by X-ray crystallography [].
Q8: Is 2-methylazulene thermally stable? What happens when it is heated?
A8: 2-Methylazulene, like other azulene compounds, undergoes thermal rearrangement to form naphthalene derivatives. This process is catalyzed by methyl radicals, suggesting a radical mechanism. Interestingly, 2-methylazulene yields both 1-methylnaphthalene and 2-methylnaphthalene, highlighting the complexity of the rearrangement process. [, , ]
Q9: What influences the regioselectivity of the azulene-to-naphthalene rearrangement?
A9: The rearrangement is proposed to occur through a series of radical-mediated steps: a radical attacks the seven-membered ring, followed by migration of the attacked carbon and its substituent into the five-membered ring, and finally, loss of a radical, hydrogen atom, or methyl group to form the naphthalene product. The exact mechanism and factors influencing the final position of carbons and substituents in the naphthalene ring are not fully understood, leading to the observed regioisomers in some cases. [, ]
Q10: Are there any potential applications for 2-methylazulene derivatives in medicinal chemistry?
A10: Research suggests that 2-methylazulene can serve as a scaffold for developing Positron Emission Tomography (PET) probes targeting cyclooxygenase-2 (COX2), an enzyme overexpressed in certain cancers. While further research is needed, these findings highlight the potential of 2-methylazulene derivatives for cancer imaging. [, ]
Q11: Can 2-methylazulene derivatives be used in polymer chemistry?
A11: Yes, bridged zirconocenes incorporating 2-methylazulene units in their structure have been investigated for olefin polymerization. These complexes, when activated, demonstrate high catalytic activity in the polymerization of propene, yielding isotactic polypropylene. This highlights the potential of incorporating 2-methylazulene into ligands for designing catalysts. []
Q12: Have computational methods been used to study 2-methylazulene and its derivatives?
A12: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the effect of substituents on the X–H (X=CH2, NH, O) bond dissociation energies of 2-methylazulene derivatives. These calculations provided insights into how substituents influence the reactivity and stability of these compounds. []
Q13: Have theoretical studies provided insights into the azulene-to-naphthalene rearrangement?
A13: Yes, DFT calculations have been used to explore the energy landscape of the azulene-to-naphthalene rearrangement. These studies suggest that radical-promoted mechanisms, such as the methylene walk and spiran pathways, are more favorable than intramolecular pathways at temperatures typically used in experimental conditions. This theoretical understanding helps to rationalize the observed product distributions in the thermolysis of azulene derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

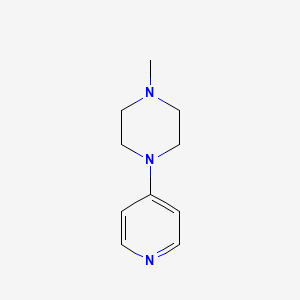
![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)
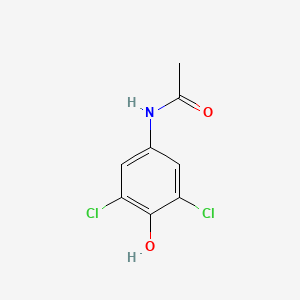
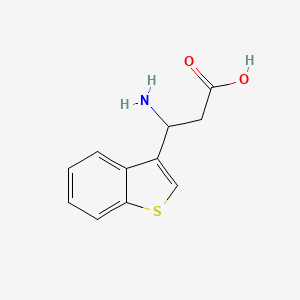
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)
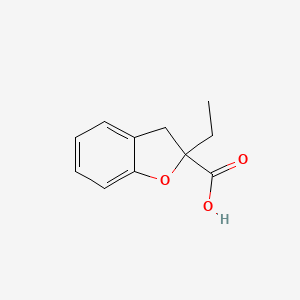
![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)
![3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide](/img/structure/B1624960.png)
